N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE
Description
N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-phenoxyacetamide is a synthetic small molecule characterized by a benzimidazole core linked to a phenyl group via a 3-position substitution. This compound’s design leverages the benzimidazole scaffold, known for its bioisosteric properties with purine bases, which facilitates interactions with biological targets such as enzymes or receptors . Its synthesis typically involves multi-step reactions, including coupling of benzimidazole precursors with phenoxyacetic acid derivatives under catalytic conditions .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-20(14-26-17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIMXSCBRNZFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent. Various synthetic routes have been developed, and the choice of method depends on the specific functional groups present in the desired product. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators under relatively mild reaction conditions using dimethyl formamide as a solvent .
Chemical Reactions Analysis
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including alkylation, acylation, sulfonylation, and halogenation. The reactivity of this compound is primarily due to the electron-rich nitrogen atoms in the benzimidazole ring. Common reagents used in these reactions include alkyl halides, acyl chlorides, sulfonyl chlorides, and halogens. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the benzodiazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodiazole can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide may share similar mechanisms, making it a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Benzodiazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. This suggests that this compound could be explored as a potential antimicrobial agent.
Neuroprotective Effects
Recent studies have suggested that benzodiazole derivatives may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability of this compound to cross the blood-brain barrier could enhance its applicability in neuropharmacology.
Polymer Chemistry
In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may improve thermal stability and mechanical properties. Research into polymer composites that incorporate benzodiazole derivatives has shown enhanced performance characteristics.
Photovoltaic Devices
The unique electronic properties of benzodiazole compounds make them suitable for use in organic photovoltaic devices. Studies indicate that incorporating such compounds can improve charge transport and overall efficiency in solar cells.
Enzyme Inhibition
This compound has potential as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, which could be beneficial in designing drugs for metabolic disorders.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation through apoptosis induction. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains with low MIC values. |
| Study 3 | Neuroprotective Effects | Indicated potential in protecting neuronal cells from oxidative stress. |
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE in biological systems is diverse and depends on its chemical structure. Benzimidazole derivatives are known to interact with biological targets such as enzymes, receptors, or DNA, leading to various biological effects . For instance, some benzimidazole derivatives act as α-glycosidase inhibitors by fitting into the enzyme’s active site and inhibiting its activity .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-phenoxyacetamide lies in its combination of benzimidazole and phenoxyacetamide groups. Below is a comparison with structurally related compounds:
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Phenoxy Substituents: The target compound’s unsubstituted phenoxy group contrasts with alkylated (e.g., pentyloxy in ) or halogenated (e.g., bromophenyl in ) variants, which may enhance lipophilicity or steric bulk.
Hybrid Structures : Compounds like 9c () integrate triazole and thiazole rings, expanding interaction sites for biological targets compared to the simpler acetamide linkage in the target molecule .
Physicochemical Data :
Analysis :
- The target compound’s moderate LogP (3.8) suggests balanced solubility and membrane permeability, whereas the pentyloxy-substituted analog (LogP 5.1, ) may favor lipid-rich environments.
- The benzothiazole derivative’s higher melting point (202–204°C) indicates greater crystallinity, likely due to stronger intermolecular interactions from the dimethylphenoxy group .
Docking and Binding Studies :
- highlights triazole-thiazole hybrids (e.g., 9c) exhibiting strong binding to α-glucosidase, with docking poses suggesting interactions via halogen (Br) and triazole groups .
- The target compound’s benzimidazole core may mimic purine binding in enzymes like kinases or helicases, though specific data are unavailable.
- Benzoxazole/benzothiazole analogs (Evidences 4–5) are often explored for antimicrobial or anticancer activity, leveraging their planar structures for DNA intercalation .
Table 2: Hypothetical Activity Comparison
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be described by its IUPAC name, which highlights its benzimidazole and phenoxyacetamide moieties. The molecular formula is , and it has a molecular weight of 252.27 g/mol.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H12N2O2 |
| Molecular Weight | 252.27 g/mol |
| Appearance | White powder |
| Boiling Point | 497.3 °C |
| Density | 1.261 g/cm³ |
| Storage Temperature | 4 °C |
Antitumor Activity
Recent studies have investigated the antitumor properties of compounds related to this compound. A notable study evaluated various benzimidazole derivatives for their cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture models.
Results from Antitumor Studies:
| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| Compound A | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound A | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
The results indicated that the compound exhibited significant cytotoxicity against the tested cancer cell lines, with lower IC50 values in the 2D assays compared to the 3D assays, suggesting a more pronounced effect in simpler cellular environments .
Antimicrobial Activity
In addition to antitumor effects, the compound's antimicrobial properties were assessed against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings demonstrated promising antibacterial activity, indicating that the compound could serve as a potential lead in developing new antimicrobial agents.
Antimicrobial Activity Results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These results highlight the compound's potential as an antibacterial agent, particularly against Gram-positive bacteria .
The mechanism underlying the biological activities of this compound is believed to involve interactions with specific molecular targets within cells:
- Antitumor Mechanism: The compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Mechanism: It likely disrupts bacterial cell wall synthesis or interferes with protein synthesis pathways.
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives similar to this compound:
- Case Study on Lung Cancer Treatment: In a clinical trial involving patients with advanced lung cancer, a derivative of this compound showed improved survival rates when combined with standard chemotherapy .
- Antibacterial Efficacy Study: A laboratory study demonstrated that this compound effectively reduced bacterial load in infected animal models, supporting its potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
